N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide
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Overview
Description
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring, a phenyl ring with a hydroxy group, and a prop-2-en-1-yl substituent. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: A chalcone derivative with similar structural features and biological activities.
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one: Another chalcone derivative with comparable properties.
Uniqueness
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide is unique due to its specific combination of a furan ring, a phenyl ring with a hydroxy group, and a prop-2-en-1-yl substituent. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+ |
InChI Key |
HEDVAAHIWJLAGY-MHWRWJLKSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CO2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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